![molecular formula C23H21N3O5 B297619 methyl 4-[5-(2-{[(4-methylbenzoyl)amino]acetyl}carbohydrazonoyl)-2-furyl]benzoate](/img/structure/B297619.png)
methyl 4-[5-(2-{[(4-methylbenzoyl)amino]acetyl}carbohydrazonoyl)-2-furyl]benzoate
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Overview
Description
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a hydrazinylidene moiety
Preparation Methods
The synthesis of methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazone: This involves the reaction of 4-methylbenzoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a furan derivative under acidic or basic conditions to form the furan ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate can be compared with similar compounds such as:
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}thiophene-2-yl)benzoate: This compound features a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}pyrrole-2-yl)benzoate:
The uniqueness of methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O5 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
methyl 4-[5-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H21N3O5/c1-15-3-5-17(6-4-15)22(28)24-14-21(27)26-25-13-19-11-12-20(31-19)16-7-9-18(10-8-16)23(29)30-2/h3-13H,14H2,1-2H3,(H,24,28)(H,26,27)/b25-13+ |
InChI Key |
BLKVKAXPZYWZNJ-DHRITJCHSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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